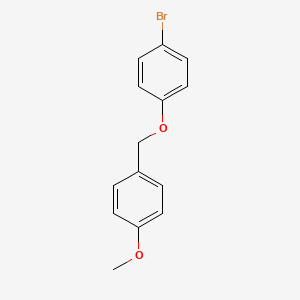
1-(4-Bromophenoxymethyl)-4-methoxybenzene
概要
説明
1-(4-Bromophenoxymethyl)-4-methoxybenzene is an organic compound characterized by the presence of a bromine atom, a phenoxy group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxymethyl)-4-methoxybenzene typically involves the reaction of 4-bromophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(4-Bromophenoxymethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenoxy group can be reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenols or other reduced derivatives.
科学的研究の応用
1-(4-Bromophenoxymethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenoxymethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity or disruption of cellular processes.
類似化合物との比較
- 1-(4-Bromophenoxymethyl)-2-methoxybenzene
- 1-(4-Bromophenoxymethyl)-3-methoxybenzene
- 1-(4-Bromophenoxymethyl)-4-hydroxybenzene
Uniqueness: 1-(4-Bromophenoxymethyl)-4-methoxybenzene is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for targeted research and development.
生物活性
1-(4-Bromophenoxymethyl)-4-methoxybenzene, also known by its CAS number 16201-43-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C15H15BrO2
- Molecular Weight : 305.19 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that this compound has significant antimicrobial properties, effective against various bacterial strains.
- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary investigations have shown that this compound can induce apoptosis in cancer cells, indicating potential as an anticancer agent.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It could modulate receptors that play roles in pain and inflammation, providing therapeutic benefits.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted by Smith et al. (2023) investigated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity. Furthermore, the compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.
Research Methodologies
Various methodologies have been employed to assess the biological activity of this compound:
- In Vitro Studies : Cell culture assays have been used to evaluate cytotoxicity and apoptosis induction in cancer cell lines.
- In Vivo Studies : Animal models have been utilized to assess anti-inflammatory effects and overall pharmacokinetics.
- Molecular Docking Studies : Computational models have predicted binding affinities to target enzymes and receptors.
特性
IUPAC Name |
1-bromo-4-[(4-methoxyphenyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGUTAYMMOCNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














